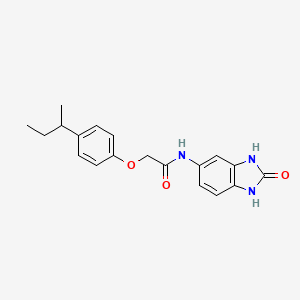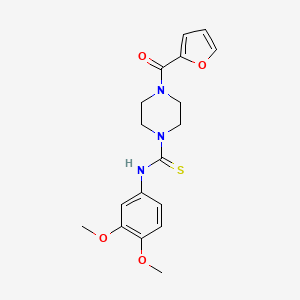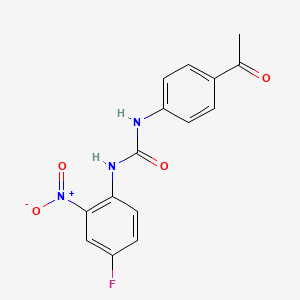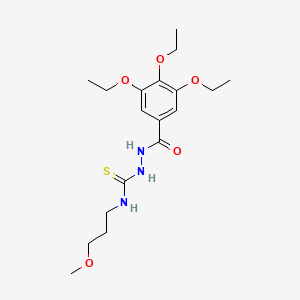![molecular formula C23H22ClN3O5 B4120051 7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120051.png)
7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules similar to 7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multi-step reactions that require precise control over reaction conditions to ensure the desired product is obtained. For example, the synthesis process may start from specific precursors, such as o-nitrobenzoyl sarcosine or methyl o-hydroxybenzoylpyruvate, and proceed through several steps, including reactions with N,N-dimethylethylenediamine and aromatic aldehydes, to produce various derivatives with high yield (Angelov et al., 2023); (Vydzhak & Panchishyn, 2010).
Molecular Structure Analysis
The detailed molecular structure of compounds like 7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be elucidated using advanced spectroscopic techniques such as NMR (1H NMR, 13C NMR), HSQC, HMBC, and high-resolution mass spectrometry (ESI – HRMS). These techniques provide insights into the compound's structure, including the arrangement of atoms and the presence of functional groups, ensuring the synthesis's accuracy and the compound's identity (Nguyen & Dai, 2023).
Chemical Reactions and Properties
Compounds with similar structures to the one participate in various chemical reactions, including acylation, cycloaddition, and polymerization. These reactions are crucial for modifying the compound's chemical properties and enhancing its application potential in different domains, such as materials science for the development of photoluminescent polymers (Jones et al., 1990); (Zhang & Tieke, 2008).
Physical Properties Analysis
The physical properties of 7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, such as solubility, melting point, and photoluminescence, are critical for its application in various fields. These properties can be systematically studied and optimized to enhance the compound's utility in targeted applications, including its use in electronic devices or as a component of functional materials (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, define the potential applications of the compound. For instance, the compound's ability to undergo specific reactions, such as cycloaddition or polymerization, and its stability in various solvents, are essential for its application in synthetic chemistry and materials science (Moroz et al., 2018).
Propriétés
IUPAC Name |
7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-3-25(4-2)10-11-26-20(14-6-5-7-16(12-14)27(30)31)19-21(28)17-13-15(24)8-9-18(17)32-22(19)23(26)29/h5-9,12-13,20H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWYEXUYBUXDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4119986.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4119997.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4120012.png)

![1-(2,4-dimethylbenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4120039.png)


![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4120056.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120071.png)
![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120077.png)

